FtsZ Inhibition: 2,6-Difluoro versus 3,4-Difluoro Positional Isomer
The 2,6-difluorobenzamide moiety is a critical pharmacophore for allosteric inhibition of the bacterial cell division protein FtsZ. SAR studies on a series of 2,6-difluorobenzamide derivatives demonstrated that shifting the fluorine atoms from the 2,6- to the 3,4-positions results in a >10-fold reduction in antibacterial activity against Staphylococcus aureus and other Gram-positive pathogens [1]. The target compound (2,6-difluoro substitution) is predicted to maintain the active conformation, whereas the 3,4-difluoro analog (CAS 2034517-98-9) is expected to be essentially inactive in FtsZ-dependent assays. This differentiation is critical for programs targeting bacterial cell division.
| Evidence Dimension | Antibacterial activity (FtsZ-dependent) against S. aureus |
|---|---|
| Target Compound Data | Predicted low MIC (active) based on 2,6-difluoro motif |
| Comparator Or Baseline | 3,4-difluoro isomer (CAS 2034517-98-9): predicted >10-fold higher MIC |
| Quantified Difference | >10-fold difference in potency (class-level extrapolation from SAR series) |
| Conditions | SAR data from 2,6-difluorobenzamide FtsZ inhibitor series in ChemMedChem 2017; specific MIC values not determined for the target compound |
Why This Matters
This positional isomer differentiation directly impacts compound selection for FtsZ-targeted antibacterial programs, where the 2,6-difluoro pattern is essential for activity.
- [1] Straniero V, et al. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure–Activity Relationships. ChemMedChem. 2017;12(16):1303-1318. View Source
